molecular formula C11H15NO2 B8024051 Methyl 2-(4-(dimethylamino)phenyl)acetate

Methyl 2-(4-(dimethylamino)phenyl)acetate

Cat. No. B8024051
M. Wt: 193.24 g/mol
InChI Key: OQOPCRVYYOGNJS-UHFFFAOYSA-N
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Description

Methyl 2-(4-(dimethylamino)phenyl)acetate is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Corrosion Inhibition : A study by Quraishi and Sharma (2005) explored thiazoles, including 2-(N,N-dimethylamino) benzylidene imino-4-(4-methyl phenyl)-1,3-thiazole, as corrosion inhibitors for mild steel in formic and acetic acid solutions. These compounds demonstrated varying efficiencies in inhibiting corrosion, depending on their nature, concentration, temperature, immersion time, and acid concentration (Quraishi & Sharma, 2005).

  • Antimicrobial Activity : Swarnkar, Ameta, and Vyas (2014) investigated the antimicrobial activity of pyrazole derivatives synthesized from reactions involving 3-[4-(dimethylamino)phenyl]-(1-methyl/phenyl)prop-2-en-1-one. These compounds showed promising antibacterial and antifungal properties (Swarnkar, Ameta, & Vyas, 2014).

  • Spectroscopic Properties : Redzimski and Heldt (2004) studied the absorption and fluorescence spectra of 2-dimethylamino-9(4'-dimethylamino)phenyl-9-fluorenol in different solvents. Their findings revealed insights into the spectroscopic properties and the behavior of the molecule under varying conditions (Redzimski & Heldt, 2004).

  • Pharmacokinetics : Shormanov et al. (2018) conducted a study to understand the distribution of 2-(dimethylamino)ethyl-(1-hydroxycyclopentyl)(phenyl)acetate in warm-blooded animals after intra-gastric administration. This study is crucial for understanding the pharmacokinetics of related compounds (Shormanov et al., 2018).

  • Organometallic Chemistry : Koten and Noltes (1975) examined the structural characterization of 2-[(dimethylamino)methyl]phenylcopper compounds. Their research contributes to the understanding of organometallic chemistry and the bonding behavior of such compounds (Koten & Noltes, 1975).

properties

IUPAC Name

methyl 2-[4-(dimethylamino)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(2)10-6-4-9(5-7-10)8-11(13)14-3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOPCRVYYOGNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-(dimethylamino)phenyl)acetate

Synthesis routes and methods

Procedure details

Iodomethane (0.382 mL) and potassium carbonate (848 mg) were added to a solution of (4-dimethylaminophenyl)acetic acid (1 g) in DMF (10 mL), and the reaction solution was stirred at room temperature for 71 hours. Thereafter, ethyl acetate and water were added to the reaction solution, and the organic layer was separated. The resulting organic layer was washed with brine, dried over anhydrous magnesium sulfate and then concentrated under reduced pressure to obtain 468 mg of the title compound. The property values of the compound are as follows.
Quantity
0.382 mL
Type
reactant
Reaction Step One
Quantity
848 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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